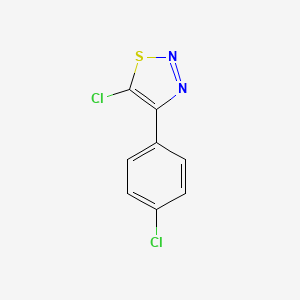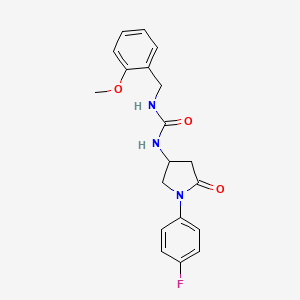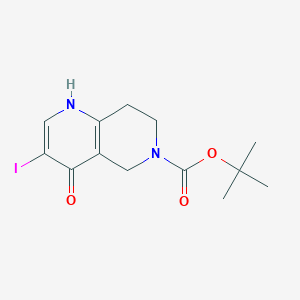![molecular formula C12H9F3N2O2 B2443618 (2E)-2-Cyano-3-hydroxy-N-[3-(Trifluormethyl)phenyl]but-2-enamid CAS No. 63927-51-5](/img/structure/B2443618.png)
(2E)-2-Cyano-3-hydroxy-N-[3-(Trifluormethyl)phenyl]but-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide is a derivative of Leflunomide, an immunosuppressive drug. This compound is known for its ability to inhibit T and B cell proliferation, primarily through its metabolite, a malononitrile derivative. It is believed to inhibit dihydroorotate dehydrogenase as well as several protein tyrosine kinases .
Wissenschaftliche Forschungsanwendungen
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer.
Wirkmechanismus
Target of Action
The primary target of (2E)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide, also known as NYX-2925, is believed to be dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. Inhibition of this enzyme can disrupt cell proliferation, particularly in rapidly dividing cells .
Mode of Action
NYX-2925 inhibits the activity of DHODH, thereby disrupting the synthesis of pyrimidines . This disruption can lead to a decrease in DNA and RNA synthesis, which in turn can inhibit the proliferation of cells. The compound’s activity is attributed mainly to its metabolite, a malononitrile derivative .
Biochemical Pathways
The inhibition of DHODH by NYX-2925 affects the de novo pyrimidine synthesis pathway . This pathway is crucial for the production of new DNA and RNA molecules, which are necessary for cell division and the synthesis of proteins. By inhibiting this pathway, NYX-2925 can potentially disrupt the growth and proliferation of cells.
Pharmacokinetics
The compound’s activity is mainly attributed to its metabolite, suggesting that it undergoes metabolic transformation in the body
Result of Action
The primary result of NYX-2925’s action is the inhibition of cell proliferation. This is achieved through the disruption of pyrimidine synthesis, which is essential for DNA and RNA production . This can potentially lead to a decrease in the growth and proliferation of certain cells.
Vorbereitungsmethoden
The synthesis of 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide involves several steps. One common method includes the reaction of 4-cyano-3-trifluoromethyl-phenylamine with a suitable aldehyde under basic conditions to form the corresponding imine. This imine is then subjected to a cyanation reaction to introduce the cyano group. The final step involves the hydrolysis of the imine to yield the desired product .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
Vergleich Mit ähnlichen Verbindungen
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide is unique due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:
Leflunomide: The parent compound, which also inhibits dihydroorotate dehydrogenase but lacks the trifluoromethyl group.
Teriflunomide: Another derivative of Leflunomide, used in the treatment of multiple sclerosis.
Nitroso-Teriflunomide: A nitroso derivative with similar biological activity
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZHNQIBVHDDU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2443537.png)



![4-({3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2443543.png)


![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2443546.png)
![6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2443550.png)

![3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2443553.png)
![2-Amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2443554.png)

![4-(4-methoxyphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)
